Methyl 3-methylquinoline-6-carboxylate
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Overview
Description
Methyl 3-methylquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylquinoline-6-carboxylate typically involves the reaction of 3-methylquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-6-carboxylic acid, 3-methylquinoline-6-carboxylic acid, and substituted quinolines .
Scientific Research Applications
Methyl 3-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-6-carboxylic acid
- 3-Methylquinoline
- Quinoline-3-carboxylate
Uniqueness
Methyl 3-methylquinoline-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-5-10-6-9(12(14)15-2)3-4-11(10)13-7-8/h3-7H,1-2H3 |
InChI Key |
OWSCXQOCYRPGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)OC)N=C1 |
Origin of Product |
United States |
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